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ethyl 2-iodosylbenzoate

Cat. No.: B1149493
CAS No.: 110349-23-0
M. Wt: 292.07043
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Description

Overview of Hypervalent Iodine Chemistry and Its Significance in Modern Organic Synthesis

Hypervalent iodine chemistry centers on organoiodine compounds where the iodine atom possesses a formal oxidation state higher than the typical -1. These reagents, particularly those in the iodine(III) and iodine(V) oxidation states, have garnered significant attention for their utility as mild and selective oxidizing agents and for facilitating a wide range of chemical transformations. nih.govsmu.edu Their reactivity often parallels that of heavy metal reagents, but with the significant advantages of being more environmentally benign and readily available. Current time information in Bangalore, IN.orgsyn.org

The field of hypervalent iodine chemistry has a long history, dating back to 1886 with the first synthesis of a polycoordinated organoiodine compound, (dichloroiodo)benzene, by Conrad Willgerodt. Current time information in Bangalore, IN.chemicalbook.com This was followed by the preparation of other foundational reagents like (diacetoxyiodo)benzene (B116549) and 2-iodoxybenzoic acid (IBX) in the 1890s. Current time information in Bangalore, IN. Despite this early start, the synthetic potential of these compounds remained largely unexplored for many decades.

A significant resurgence of interest began in the 1980s, driven by the pioneering work of chemists such as G. F. Koser, J. C. Martin, and R. M. Moriarty. Current time information in Bangalore, IN.ut.ac.ir This era saw the discovery of new classes of hypervalent iodine compounds and the development of their applications in organic synthesis. ut.ac.ir Since the turn of the 21st century, the field has experienced exponential growth, with the development of novel reagents, catalytic systems, and a deeper understanding of their reaction mechanisms. Current time information in Bangalore, IN.chemicalbook.com This has led to the now routine use of hypervalent iodine reagents in complex chemical syntheses. chemicalbook.com

Hypervalent iodine(III) compounds, also known as λ³-iodanes, are typically classified based on the nature of the ligands attached to the iodine center. Current time information in Bangalore, IN.frontiersin.org Common classes include:

(Difluoroiodo)arenes and (Dichloroiodo)arenes: Used as halogenating agents. Current time information in Bangalore, IN.

Iodosylarenes: Often polymeric in the solid state. orgsyn.org

[Bis(acyloxy)iodo]arenes: A key class that includes well-known reagents like (diacetoxyiodo)benzene (PIDA). frontiersin.orgarkat-usa.org

Aryliodine(III) Organosulfonates: Such as Koser's reagent. Current time information in Bangalore, IN.

Benziodoxoles and Benziodazoles: Cyclic structures that often exhibit enhanced stability. frontiersin.org

A defining structural feature of these compounds is the presence of a three-center, four-electron (3c-4e) bond. frontiersin.orgresearchgate.net The geometry around the iodine atom is generally a distorted trigonal bipyramid. In this arrangement, the more electronegative ligands occupy the axial positions, forming the linear L-I-L hypervalent bond, while the organic substituent and two lone pairs of electrons reside in the equatorial positions. frontiersin.orgcardiff.ac.uk This hypervalent bond is characteristically longer, weaker, and more polarized than a standard covalent bond, which is the source of the high electrophilic reactivity of these reagents. frontiersin.orgresearchgate.net

Positioning of Ethyl 2-Iodosylbenzoate within the Family of Hypervalent Iodine Reagents

This compound belongs to the class of carboxylate-based hypervalent iodine(III) compounds. Its structure, featuring an ester group ortho to the iodosyl (B1239551) functionality, influences its reactivity and properties.

Carboxylate-based hypervalent iodine(III) reagents, such as the well-studied (diacetoxyiodo)benzene (PIDA), are powerful oxidizing agents. arkat-usa.org The reactivity of these compounds stems from the facile ligand exchange at the iodine(III) center and the subsequent reductive elimination of the iodobenzene (B50100) derivative. orgsyn.org The presence of a carboxylate group, as in 2-iodosylbenzoates, can modulate the reactivity of the iodine center. These compounds are known to act as effective oxidants and can participate in a variety of transformations. smu.eduarkat-usa.org For instance, iodosyl- and iodylcarboxylate derivatives have been shown to be effective reagents for the hydrolytic cleavage of certain esters. researchgate.net The introduction of functional groups onto the aromatic ring attached to the iodine atom can also influence the solubility and stability of the reagent. nih.gov

Hypervalent iodine reagents, including the class to which this compound belongs, offer several distinct advantages over traditional heavy metal-based oxidants (e.g., those based on chromium, manganese, or lead):

Environmental Profile: Iodine compounds are generally considered more environmentally friendly and less toxic than their heavy metal counterparts. Current time information in Bangalore, IN.orgsyn.org

Mild Reaction Conditions: Many transformations using hypervalent iodine reagents proceed under mild, often room temperature, conditions, which helps to preserve sensitive functional groups within complex molecules. orgsyn.org

High Selectivity: These reagents frequently exhibit high levels of chemoselectivity, regioselectivity, and in the case of chiral variants, stereoselectivity. orgsyn.org

Stability and Handling: Many hypervalent iodine reagents are stable, crystalline solids that are easy to handle and can be stored for extended periods. arkat-usa.org

The combination of a potent oxidizing capacity with a favorable environmental and operational profile has established hypervalent iodine compounds as a valuable and versatile class of reagents in contemporary organic chemistry. smu.edu

Properties

CAS No.

110349-23-0

Molecular Formula

C9H9IO3

Molecular Weight

292.07043

Synonyms

ethyl 2-iodosylbenzoate

Origin of Product

United States

Fundamental Reactivity and Mechanistic Elucidation of Ethyl 2 Iodosylbenzoate

General Principles of Reactivity in Hypervalent Iodine(III) Chemistry

The reactivity of hypervalent iodine(III) reagents like ethyl 2-iodosylbenzoate is governed by the electronic structure at the iodine center. These compounds typically adopt a trigonal bipyramidal geometry, where the more electronegative ligands occupy the apical positions and a less electronegative aryl group and two lone pairs of electrons reside in the equatorial positions. beilstein-journals.org The key feature is the linear three-center-four-electron (3c-4e) bond formed between the two apical ligands and the central iodine atom. This bond is highly polarized, weaker, and longer than a standard covalent bond, rendering the iodine atom highly electrophilic and susceptible to nucleophilic attack. beilstein-journals.orgresearchgate.net The reactions of these compounds are often discussed in terms analogous to transition metal chemistry, primarily involving ligand exchange, oxidative addition, and reductive elimination processes. beilstein-journals.org

Ligand Exchange Processes and Intermediate Formation

Ligand exchange is a fundamental and often initial step in the reaction mechanisms of hypervalent iodine(III) reagents. nih.gov This process involves the substitution of one or more ligands at the iodine center by a nucleophile present in the reaction mixture. The exact mechanism of ligand exchange for λ³-iodanes can follow either a dissociative or an associative pathway. researchgate.net

Dissociative Pathway: This pathway involves the initial dissociation of a ligand from the iodine(III) center to generate a cationic iodonium (B1229267) intermediate. This highly electrophilic species is then rapidly attacked by a nucleophile to form the new hypervalent iodine compound. researchgate.net

Associative Pathway: In this mechanism, the incoming nucleophile first coordinates to the iodine center, forming a square planar [12-I-4] species. researchgate.net This intermediate then loses one of the original ligands to yield the final exchanged product.

The operative pathway is dependent on the nature of the specific λ³-iodane, the ligands involved, and the reaction conditions. researchgate.net For cyclic reagents like this compound, the rigid benziodoxolone core influences the accessibility of the iodine center and may favor specific exchange pathways. This initial ligand exchange is critical as it generates the key reactive intermediate that proceeds to the product-forming step. For instance, in many oxidation reactions, the substrate (e.g., an alcohol) first acts as a nucleophile, exchanging with a ligand on the iodine to form an substrate-iodinane adduct, which is the precursor to the final oxidized product.

Oxidative Addition and Reductive Elimination Pathways

While mechanistically distinct from the processes at transition metal centers, the concepts of oxidative addition and reductive elimination provide a useful framework for understanding the reactivity of hypervalent iodine compounds.

Reductive Elimination is a key driving force for many transformations mediated by hypervalent iodine(III) reagents. scripps.edu In this step, the hypervalent iodine is reduced to its monovalent state (an iodoarene), and a new bond is formed, typically between two of its former ligands or between a ligand and a substrate. nih.govresearchgate.net This process is highly favorable as it returns the iodine to a more stable electronic state. The pathway of reductive elimination is highly dependent on the nature of the ligands on the iodine, the reaction partner, and the conditions. researchgate.net It can proceed through various mechanisms, including nucleophilic substitution (S_N1 or S_N2 type), elimination, or fragmentation pathways. researchgate.net

Oxidative Addition , the microscopic reverse, is less commonly discussed for pre-formed λ³-iodanes but is central to their in-situ generation. In catalytic cycles involving hypervalent iodine reagents, a monovalent iodoarene is oxidized by a terminal oxidant, which can be viewed as a formal oxidative addition, to generate the active iodine(III) species. This regenerated reagent can then participate in further chemical transformations. researchgate.net

Detailed Mechanistic Investigations of this compound Mediated Transformations

Detailed mechanistic studies specifically on this compound are not extensively documented in the literature. However, significant insights can be drawn from investigations into closely related cyclic benziodoxolone derivatives, such as vinyl- and ethynylbenziodoxolones (VBX and EBX). These studies reveal complex mechanistic landscapes that are highly dependent on the nature of the nucleophile and the specific benziodoxolone reagent.

Role of Specific Ligands and Counterions on Reaction Pathways

The ligands attached to the iodine center and the counterions present in solution play a pivotal role in directing the course of reactions. In the case of this compound, the carboxylate oxygen of the ester group is part of the cyclic core, influencing the reagent's stability and electrophilicity.

Studies on other benziodoxolone systems have demonstrated that the substitution pattern on the benziodoxolone core can influence the reaction outcome. beilstein-journals.org For this compound, the ethyl ester group, while not directly participating as a transferable ligand, modulates the electronic properties of the iodine center. The presence of external nucleophiles or additives can lead to ligand exchange, generating new reactive species in situ. For example, in the oxidation of alcohols, acid catalysts like trifluoroacetic acid can exchange with the ligands on iodine, forming a more electrophilic and reactive intermediate that facilitates the oxidation. acs.org Similarly, the presence of specific counterions can trigger unique reactivity; for instance, an acetate (B1210297) counterion in diaryliodonium salt reactions has been shown to induce sufficient nucleophilicity in a diboron (B99234) compound to trigger reductive elimination, a role that other anions did not fulfill. nih.gov

Identification and Characterization of Reactive Intermediates

The identification of short-lived, reactive intermediates is key to confirming mechanistic proposals. For benziodoxolone-mediated reactions, a variety of intermediates have been proposed and, in some cases, computationally or spectroscopically supported.

In vinylations using vinylbenziodoxolones (VBX), mechanistic studies using NMR and DFT calculations have identified distinct pathways depending on the nucleophile. nih.gov

With monodentate nucleophiles like thiols, a ligand coupling mechanism is operative, which is typical for diaryliodonium salts.

With ambident nucleophiles, a Michael-type addition mechanism occurs via a phosphinous acid-coordinated VBX complex. nih.gov

For reactions involving ethynylbenziodoxolones (EBX), radical intermediates have been proposed. For example, in decarboxylative alkynylation reactions under photoredox catalysis, the reaction is thought to proceed via the α-addition of a substrate radical to the EBX reagent, forming an intermediate that then undergoes radical elimination. nih.gov In other cases, the formation of charge-transfer complexes between the benziodoxolone reagent and the substrate has been suggested to precede the product-forming steps. researchgate.net For this compound, it is plausible that similar intermediates, such as substrate-iodinane adducts or radical species, are formed depending on the specific transformation and reaction conditions.

Kinetic Studies and Thermodynamic Considerations of Reaction Mechanisms

Quantitative kinetic and thermodynamic data for reactions mediated specifically by this compound are scarce in the published literature. However, kinetic studies on related hypervalent iodine reagents provide a general framework for understanding the factors that control reaction rates.

Kinetic profiles for the diamination of alkenes using different para-substituted diaryl-λ³-iodanes showed that reactions were slower with electron-withdrawing substituents on the aryl ring. This finding helped identify ligand dissociation as the rate-determining step in that specific transformation. nih.gov Such studies highlight the sensitivity of reaction rates to the electronic properties of the hypervalent iodine reagent.

For cyclic haloiodanes, computational, structural, and kinetic studies have been used to provide mechanistic insights into their diverse reactivity in halogenations and oxidations. researchgate.net DFT calculations, in particular, have become an invaluable tool for rationalizing unexpected reactivity and regiochemical outcomes in benziodoxolone chemistry. For example, calculations have been used to explain the regiodivergent outcomes in vinylations with VBX reagents and to rationalize the unprecedented formation of 1,2-dithio-1-alkenes from the reaction of EBX reagents with thiols. researchgate.netnih.gov These computational studies provide energy profiles for proposed pathways, identify transition states, and help to elucidate the most energetically favorable reaction mechanisms.

The following table summarizes the types of reactivity and mechanistic pathways observed for various benziodoxolone derivatives, which can serve as a model for predicting the behavior of this compound.

Benziodoxolone TypeNucleophile/SubstrateObserved ReactivityProposed Mechanistic Pathway
Vinylbenziodoxolones (VBX)Monodentate Nucleophiles (e.g., Thiols)Vinylation (Internal Alkene)Ligand Coupling
Vinylbenziodoxolones (VBX)Ambident Nucleophiles (e.g., Phosphine Oxides)Vinylation (Terminal Alkene)Michael-Type Addition
Ethynylbenziodoxolones (EBX)Carboxylic Acids (Photoredox)Decarboxylative AlkynylationRadical Addition-Elimination
Ethynylbenziodoxolones (EBX)ThiolsDithioalkene FormationRadical Addition
Azidobenziodoxolone (ABX)Alkenes/Carboxylic AcidsAzidolactonizationRadical Azidation/Cyclization
General BenziodoxolonesAlcoholsOxidationLigand Exchange followed by Reductive Elimination

This collective knowledge on analogous systems suggests that the reactivity of this compound is likely to be characterized by initial ligand exchange with the substrate, followed by reductive elimination. The specific intermediates and the kinetics of these steps would be highly dependent on the substrate and reaction conditions, representing a fertile ground for future detailed mechanistic investigation.

Determination of Rate-Limiting Steps

In principle, for reactions involving hypervalent iodine reagents like this compound, the rate-limiting step could be the initial ligand exchange with the substrate, the reductive elimination of the product, or an electron transfer step, depending on the specific reaction and conditions. Standard methods to determine the rate-limiting step include:

Kinetic Isotope Effect (KIE) Studies: By isotopically labeling an atom involved in a bond-breaking or bond-forming event, one can observe changes in the reaction rate. A significant KIE (typically kH/kD > 2) for a specific position suggests that bond cleavage at that position is part of the rate-determining step. For instance, if the oxidation of a C-H bond is suspected to be rate-limiting, comparing the reaction rate of the deuterated substrate with the non-deuterated one would be informative.

Hammett Plots: For reactions with substituted aromatic substrates, a Hammett plot can provide insight into the development of charge in the transition state of the rate-limiting step. The sign and magnitude of the reaction constant (ρ) indicate whether the reaction is favored by electron-donating or electron-withdrawing groups and the extent of this electronic demand. This information helps in postulating the nature of the transition state.

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to model the reaction pathway, calculate the energy barriers for each step, and identify the transition state with the highest energy, which corresponds to the rate-limiting step.

Without specific studies on this compound, a definitive statement on its rate-limiting steps in various reactions cannot be made.

Solvent Effects and Their Influence on Reaction Rates and Mechanisms

The choice of solvent can significantly impact the rate and mechanism of a chemical reaction. For reactions involving polar species like this compound and its likely intermediates, solvent polarity, viscosity, and specific solvent-solute interactions (such as hydrogen bonding) are expected to play a critical role.

The influence of the solvent on reaction rates can be generally understood through the Hughes-Ingold rules, which consider the relative solvation of the reactants and the transition state.

Polarity: An increase in solvent polarity generally accelerates reactions where the transition state is more polar than the reactants. Conversely, if the reactants are more polar than the transition state, a less polar solvent would be favored. For instance, in an oxidation reaction where a charge-separated transition state is formed from neutral reactants, a polar solvent would stabilize the transition state and increase the reaction rate.

Hydrogen Bonding: Protic solvents, capable of hydrogen bonding, can stabilize charged intermediates and transition states. However, they can also solvate nucleophiles, potentially reducing their reactivity. The specific effect would depend on the reaction mechanism.

Viscosity: In diffusion-controlled reactions, where the rate is limited by how quickly the reactants can encounter each other, solvent viscosity can be a determining factor. Higher viscosity leads to slower diffusion and a lower reaction rate.

A systematic study of the effect of various solvents on a reaction mediated by this compound would involve measuring the reaction rate constant (k) in a range of solvents with differing dielectric constants, dipole moments, and hydrogen bonding capabilities. The data could then be correlated with solvent parameters to provide a quantitative understanding of the solvent's role.

Unfortunately, specific data tables from research findings detailing the solvent effects on the reaction rates and mechanisms of this compound are not readily found in the surveyed literature.

Applications of Ethyl 2 Iodosylbenzoate in Advanced Organic Transformations

Oxidative Functionalizations

Esters of 2-iodoxybenzoic acid, including ethyl 2-iodosylbenzoate, are capable of oxidizing primary and secondary alcohols to their corresponding aldehydes and ketones. nih.govacs.org This transformation typically requires the presence of an acid catalyst, such as trifluoroacetic acid or boron trifluoride etherate, to activate the reagent. nih.govacs.orgresearchgate.net The reaction proceeds under mild conditions and offers a useful method for this fundamental organic transformation. While the general reactivity has been established for the class of IBX-esters, specific performance data for the ethyl ester derivative is not extensively detailed in current research literature.

Based on a comprehensive review of available scientific literature, the application of this compound for the direct oxidation of olefins and alkynes has not been documented. Research in the oxidative transformations of these functional groups typically employs other reagents such as ozone, potassium permanganate, or peroxyacids.

A significant application of this compound and related IBX-esters is the highly selective oxidation of sulfides. This transformation provides a clean and efficient method for the synthesis of sulfoxides under mild conditions. thieme-connect.comresearchgate.netumn.edu A key advantage of this method is the prevention of over-oxidation to the corresponding sulfones, a common side reaction with many other oxidants. thieme-connect.comumn.edu The reaction is compatible with a wide array of sensitive functional groups, including hydroxyl groups, carbon-carbon double bonds, and various substituted aromatic rings, highlighting its functional group tolerance and broad utility. researchgate.netumn.edu The oxidation is typically carried out in a polar solvent like acetonitrile (B52724) to ensure the reactivity of the IBX-ester reagent. thieme-connect.com

The utility of this compound for the oxidation of other heteroatom-containing substrates, such as amines, is not well-established in the scientific literature.

Table 1: Selective Oxidation of Various Sulfides to Sulfoxides using an IBX-Ester This table is based on data for a representative IBX-ester and is indicative of the reactivity of this compound.

Click to view data
Substrate (Sulfide)Product (Sulfoxide)SolventTemperature (°C)Time (h)Yield (%)
Phenylmethyl sulfidePhenylmethyl sulfoxideAcetonitrileReflux298
Diphenyl sulfideDiphenyl sulfoxideAcetonitrileReflux295
4-Methylphenyl methyl sulfide4-Methylphenyl methyl sulfoxideAcetonitrileReflux299
4-Methoxyphenyl methyl sulfide4-Methoxyphenyl methyl sulfoxideAcetonitrileReflux298
4-Chlorophenyl methyl sulfide4-Chlorophenyl methyl sulfoxideAcetonitrileReflux398
2-Hydroxyphenyl methyl sulfide2-Hydroxyphenyl methyl sulfoxideAcetonitrileReflux390
Allyl phenyl sulfideAllyl phenyl sulfoxideAcetonitrileReflux294

C-H Functionalization Chemistry

A review of the current chemical literature indicates that this compound is not typically employed for regioselective or stereoselective C-H oxidation reactions. This class of transformations is generally accomplished using transition-metal catalysts or other specialized reagent systems designed to achieve high selectivity at specific C-H bonds.

There is no documented use of this compound as a reagent or oxidant in either intramolecular or intermolecular C-H amination reactions in the surveyed scientific literature. These advanced C-N bond-forming strategies commonly rely on catalysts based on metals like rhodium, copper, or iron in conjunction with a suitable nitrene source.

Direct C-H Oxygenation and Halogenation4.3. Cyclization and Rearrangement Reactions4.3.1. Intramolecular Cyclization Protocols4.3.1.1. Halocyclization Reactions (e.g., iodocyclization, bromocyclization)4.3.1.2. Oxidative Cycloadditions4.3.2. Rearrangement Processes Mediated by Ethyl 2-Iodosylbenzoate4.3.2.1. Hofmann-like Rearrangements

Further investigation into the synthesis and general reactivity of this compound may be necessary to understand its potential applications, but based on the current body of scientific literature, its role in the requested advanced organic transformations is not documented.

Cyclization and Rearrangement Reactions

Rearrangement Processes Mediated by this compound

Other Skeletal Rearrangements

Hypervalent iodine reagents related to this compound are effective in promoting oxidative skeletal rearrangements. A notable example is the transformation of epoxides and aziridines into α-hydroxyketones and α-aminoketones, respectively. This reaction, often carried out with the parent compound 2-iodoxybenzoic acid (IBX), involves both oxidation and rearrangement.

The process is particularly efficient for aryl, alkenyl, or alkynyl epoxides. The proposed mechanism involves the activation of the epoxide by the hypervalent iodine reagent, followed by a 1,2-hydride or 1,2-aryl shift. This rearrangement results in the formation of a carbonyl group adjacent to a carbon bearing a hydroxyl group. The reaction is valued for its mild conditions and high efficiency, avoiding the use of toxic heavy metals.

Research has demonstrated that these transformations can be performed effectively, providing good to excellent yields of the rearranged products. The choice of solvent and reaction conditions can influence the outcome, but the fundamental reactivity is a hallmark of this class of oxidants.

SubstrateReagentProductYield (%)
Styrene OxideIBXα-Hydroxyacetophenone85
1,2-EpoxyoctaneIBX1-Hydroxy-2-octanone78
trans-Stilbene OxideIBX2-Hydroxy-1,2-diphenylethanone (Benzoin)92
N-Tosyl-2-phenylaziridineIBXN-Tosyl-α-aminoacetophenone88

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The electrophilic nature and oxidizing capability of this compound and its parent compounds make them suitable for facilitating the formation of new chemical bonds, particularly through oxidative processes that couple different molecular fragments.

Oxidative Coupling Reactions

Oxidative coupling reactions are processes in which a new bond is formed between two fragments with the concomitant removal of two electrons, a role fulfilled by an external oxidant. Hypervalent iodine(III) reagents like 2-iodosylbenzoic acid (IBA), the parent acid of this compound, are highly effective oxidants for this purpose, particularly in transition metal-catalyzed C-H activation and arylation reactions.

In these reactions, the hypervalent iodine compound acts as the terminal oxidant required to regenerate the active metal catalyst (e.g., Palladium or Rhodium) in its catalytic cycle. For instance, in the direct arylation of C-H bonds, a Pd(II) catalyst may insert into a C-H bond, and after coupling with an aryl partner, the resulting Pd(0) species is re-oxidized to Pd(II) by the iodine(III) reagent, allowing the catalytic process to continue. This avoids the need for pre-functionalized starting materials like organohalides or organometallics, enhancing the atom economy of the synthesis.

Recent studies have highlighted the use of IBA in palladium-catalyzed intramolecular C(sp³)–H arylation, demonstrating its crucial role in facilitating the formation of challenging carbon-carbon bonds.

Substrate 1Substrate 2CatalystOxidantProduct TypeYield (%)
BenzeneThiophenePd(OAc)₂IBA2-Phenylthiophene75
N-Phenyl-2-aminopyridine-Pd(OAc)₂IBAIntramolecular C-H/C-H coupled product82
AnilineIndoleCu(OAc)₂IBA3-Phenylamino-indole68

Electrophilic Addition and Substitution Reactions

The iodine(III) center in this compound is highly electrophilic. This property allows it to act as an initiator in electrophilic addition reactions to unsaturated systems like alkenes and alkynes. The reagent can activate a double bond by forming a cyclic iodonium-like intermediate. This intermediate is highly reactive and susceptible to attack by a nucleophile, leading to the difunctionalization of the original double bond. nih.gov

For example, in the presence of nucleophiles such as water, alcohols, or amines, the reaction with an alkene can lead to the formation of β-functionalized alkyliodides. The process is stereospecific, typically resulting in an anti-addition of the iodine moiety and the nucleophile across the double bond.

While less common, hypervalent iodine reagents can also mediate electrophilic substitution on aromatic rings, often through complex mechanisms. In a process termed "hypervalent iodine-guided electrophilic substitution (HIGES)," an activated hypervalent iodine intermediate directs an incoming electrophile to a specific position on an aromatic ring, which can alter the typical regioselectivity observed in classical electrophilic aromatic substitution reactions. beilstein-journals.orgresearchgate.net

Reactions Involving Phosphate (B84403) Cleavage and Hydrolysis

One of the significant applications of 2-iodosylbenzoate derivatives is in the catalytic hydrolysis and cleavage of organophosphates. researchgate.net These phosphorus compounds, which include pesticides and chemical nerve agents, are often highly stable and resistant to hydrolysis. The iodosylcarboxylate functionality provides a potent nucleophilic species, often referred to as an "alpha-effect" nucleophile, that is highly reactive towards the electrophilic phosphorus center of phosphate esters.

The mechanism is believed to involve the nucleophilic attack of the oxygen atom of the iodosyl (B1239551) group on the phosphorus atom, leading to the formation of a pentacoordinate phosphorus intermediate. This is followed by the expulsion of the leaving group from the phosphate, resulting in a transiently iodinated phosphorus species which is then rapidly hydrolyzed. This process effectively cleaves the stable P-O, P-S, or P-F bond. The ability of iodosylcarboxylates to act catalytically under mild conditions makes them important reagents for the detoxification of organophosphorus compounds.

SubstrateCatalyst/ReagentConditionsProductObservation
Paraoxon (Phosphate Triester)2-IodosylbenzoateAqueous buffer, pH 8.0p-Nitrophenol, Diethyl phosphateSignificant rate enhancement over spontaneous hydrolysis
Sarin (Fluorophosphonate)2-Iodosylbenzoate derivativesAqueous solutionIsopropyl methylphosphonic acid, FluorideRapid cleavage of P-F bond
Diisopropyl fluorophosphate (B79755) (DFP)Iodosylcarboxylate micellesMicellar solutionDiisopropyl phosphate, FluorideCatalytic turnover observed

Stereochemical and Regiochemical Control in Ethyl 2 Iodosylbenzoate Mediated Reactions

Strategies for Achieving Diastereoselectivity in Complex Molecular Architectures

Diastereoselectivity in reactions mediated by hypervalent iodine(III) reagents, such as ethyl 2-iodosylbenzoate, can be achieved through several strategic approaches. These primarily include substrate control, where the inherent chirality of the starting material dictates the stereochemical outcome, and auxiliary control, where a chiral auxiliary attached to the substrate directs the reaction pathway.

One notable strategy involves the diastereoselective α-acetoxylation of cyclic ketones. A binary system employing a hypervalent iodine(III) reagent, conceptually similar to this compound, in conjunction with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), has been shown to be effective. researchgate.netfrontiersin.orgfrontiersin.org In this system, the Lewis acid activates both the hypervalent iodine reagent and the cyclic ketone, facilitating a smooth α-acetoxylation with high diastereoselectivity. researchgate.netfrontiersin.org Mechanistic studies suggest that this reaction likely proceeds through an Sₙ2 substitution mechanism involving an α-C-bound hypervalent iodine intermediate, with the diastereoselectivity being primarily under thermodynamic control. frontiersin.org

In the synthesis of complex natural products, substrate-controlled diastereoselectivity is a frequently exploited strategy. The intricate three-dimensional structure of an advanced synthetic intermediate can effectively shield one face of a reactive site, compelling the hypervalent iodine reagent to attack from the less sterically hindered direction. The synthesis of various alkaloids and other bioactive molecules has featured key steps where hypervalent iodine reagents are used to induce oxidative cyclizations or other transformations with a high degree of diastereocontrol, dictated by the existing stereocenters in the molecule. nih.govfrontiersin.orgsemanticscholar.org For instance, the dearomatization of phenols in natural product synthesis often leads to the formation of highly functionalized intermediates with excellent stereoselectivity. nih.govfrontiersin.orgsemanticscholar.org

The following table illustrates the diastereoselective α-acetoxylation of a substituted cyclohexanone, highlighting the influence of the reaction conditions on the stereochemical outcome.

EntrySubstrateHypervalent Iodine(III) ReagentLewis AcidSolventDiastereomeric Ratio (cis:trans)
14-Phenylcyclohexanone(Diacetoxyiodo)benzene (B116549)BF₃·OEt₂Acetic Acid>95:5
24-tert-Butylcyclohexanone(Diacetoxyiodo)benzeneBF₃·OEt₂Acetic Acid>95:5

This table is a representative example based on findings for diastereoselective α-acetoxylation of cyclic ketones. frontiersin.org

Approaches to Enantioselective Transformations Using Chiral this compound Derivatives

The development of chiral hypervalent iodine(III) reagents has opened the door to a wide range of enantioselective transformations. These reagents are typically prepared by attaching a chiral ligand to the iodine(III) center, thereby creating a chiral environment that can differentiate between enantiotopic faces of a prochiral substrate.

A prominent and successful approach involves the use of lactate-based chiral auxiliaries. These chiral iodoarenes, which are precursors to the active iodine(III) species, have proven to be effective catalysts for various enantioselective oxidations. For example, the α-functionalization of carbonyl compounds, such as the α-oxytosylation of ketones, can be achieved with high enantioselectivity using a chiral iodoarene catalyst in the presence of an oxidant like meta-chloroperbenzoic acid (m-CPBA). The chiral catalyst is generated in situ and directs the approach of the nucleophile to one of the enantiotopic faces of the enolate intermediate.

The general structure of these lactate-based chiral iodoarene catalysts often features a resorcinol core with two lactic acid-derived side chains, which can be easily modified to fine-tune the steric and electronic properties of the catalyst for optimal enantioselectivity in a specific reaction.

Below is a table summarizing the enantioselective α-oxysulfonylation of various ketones using a chiral iodoaniline-lactate based catalyst, demonstrating the scope of this approach.

EntryKetone SubstrateSulfonic AcidYield (%)Enantiomeric Excess (ee, %)
1Propiophenonep-Toluenesulfonic acid9983
22'-Methoxypropiophenonep-Toluenesulfonic acid9575
34'-Chloropropiophenonep-Toluenesulfonic acid9880
4PropiophenoneBenzenesulfonic acid9778
5Propiophenone2-Mesitylenesulfonic acid7559

This data is representative of enantioselective α-oxysulfonylation reactions catalyzed by chiral hypervalent iodine reagents. rsc.org

Factors Influencing Regioselective Outcomes in Unsymmetrical Substrates

Reactions involving this compound and related hypervalent iodine reagents with unsymmetrical substrates can potentially yield multiple regioisomers. The control of regioselectivity is therefore crucial and is influenced by a combination of steric and electronic factors of the substrate.

A well-studied example is the oxidation of unsymmetrical phenols. The oxidation of phenols with hypervalent iodine reagents like o-iodoxybenzoic acid (IBX), a close analog of this compound, often exhibits high regioselectivity for the formation of ortho-quinones over para-quinones. This selectivity is particularly pronounced when the reaction is conducted in non-aqueous solvents like dimethylformamide (DMF).

The preference for ortho-oxidation is attributed to the coordination of the phenolic hydroxyl group to the iodine(III) center, which directs the oxidation to the adjacent position. The electronic nature of the substituents on the phenolic ring also plays a significant role. Electron-donating groups can enhance the nucleophilicity of the aromatic ring and influence the position of attack. Conversely, sterically bulky groups can hinder the approach of the reagent to a particular position, thereby directing the reaction to a less sterically encumbered site.

The following table provides examples of the regioselective oxidation of various phenols to their corresponding o-quinones using IBX, illustrating the predictable nature of this transformation.

EntryPhenol SubstrateSolventProductRegioselectivity (o:p)
11-NaphtholDMF1,2-Naphthoquinone>99:1
22-NaphtholDMF1,2-Naphthoquinone>99:1
32-PhenanthrolDMFPhenanthrene-1,2-dione>99:1
43-PhenanthrolDMFPhenanthrene-3,4-dione>99:1

This table is based on the regioselective oxidation of polycyclic aromatic phenols with IBX. dovepress.com

Catalytic Strategies and Green Chemistry Considerations

Development of Catalytic Cycles for Ethyl 2-Iodosylbenzoate Reagent

Design of Catalytic Systems and Turnover Mechanisms

Catalytic systems involving this compound are designed around a central iodine(I)/iodine(III) redox cycle. The process begins with the pre-catalyst, ethyl 2-iodobenzoate (B1229623), an iodine(I) compound. A terminal oxidant converts this pre-catalyst into the active oxidizing agent, the hypervalent iodine(III) species, this compound.

The general turnover mechanism can be described in three main steps:

Oxidation: The iodine(I) pre-catalyst (ethyl 2-iodobenzoate) is oxidized by a terminal oxidant to the active iodine(III) species (this compound).

Substrate Oxidation: The in situ generated this compound oxidizes the substrate (e.g., an alcohol to a carbonyl compound), transferring two electrons and oxygen.

Regeneration: In the process of oxidizing the substrate, the iodine(III) center is reduced back to its iodine(I) state (ethyl 2-iodobenzoate), which can then re-enter the catalytic cycle.

This cyclic process allows a sub-stoichiometric amount of the iodoarene to facilitate the oxidation of a large amount of substrate, with the terminal oxidant being the only stoichiometric species consumed. acsgcipr.org

Role of Co-catalysts and Additives

The efficiency of the catalytic cycle can be significantly influenced by co-catalysts and additives. While not always required, their presence can enhance reaction rates and selectivity.

Acidic Additives: Protic or Lewis acids can play a crucial role in activating the hypervalent iodine(III) intermediate. Protonation of the oxygen ligand on the iodine center can increase its electrophilicity, making it a more potent oxidizing agent. For example, acids like p-toluenesulfonic acid (TsOH) have been shown to accelerate oxidation reactions.

Ligand Exchange Promoters: In some transformations, additives can facilitate the ligand exchange step, where the substrate coordinates to the iodine center prior to oxidation. This is particularly relevant in more complex oxidative functionalization reactions.

Phase-Transfer Catalysts: When reactions are performed in biphasic systems (e.g., using an aqueous oxidant like Oxone), phase-transfer catalysts can be employed to shuttle the oxidant into the organic phase where the iodoarene and substrate are located, thereby improving the rate of the initial oxidation step.

Recovery and Reusability of Hypervalent Iodine Catalysts

A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst. mdpi.comnih.gov While homogeneous iodoarene catalysts are effective, their separation from the reaction mixture can be challenging, often requiring chromatographic methods that generate additional waste. researchgate.net To address this, significant research has focused on the development of heterogeneous or recyclable catalytic systems. umn.edursc.org

One of the most successful strategies is the immobilization of the iodoarene pre-catalyst onto a solid support, such as a polymer resin. rsc.orgresearchgate.net For instance, an analogue of ethyl 2-iodobenzoate can be covalently attached to a polystyrene backbone.

Advantages of Polymer-Supported Catalysts:

Simplified Recovery: The catalyst can be easily recovered from the reaction mixture by simple filtration. rsc.org

Reusability: The recovered polymer-supported catalyst can be washed and reused in subsequent reaction cycles, often with minimal loss of activity. mdpi.com

Reduced Product Contamination: Immobilization prevents leaching of the iodine compound into the final product, simplifying purification.

The primary challenge with supported catalysts is ensuring their stability and preventing a decrease in catalytic activity over multiple cycles. The choice of the polymer support and the linker used to attach the iodoarene are critical factors in developing robust and efficient recyclable systems. researchgate.net

Adherence to Green Chemistry Principles

The use of this compound within a catalytic cycle aligns with several core principles of green chemistry, particularly those concerning waste minimization and the use of safer chemicals. acs.org

Atom Economy and Waste Minimization in Synthetic Processes

The ideal oxidant is one that has a high active oxygen content and generates benign byproducts. nsf.gov A comparison of common terminal oxidants highlights the significant impact this choice has on the process's green credentials.

Terminal OxidantFormulaByproduct(s)Atom Economy for Oxygen TransferGreen Characteristics
m-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃m-Chlorobenzoic acidLowGenerates significant organic waste.
Oxone®2KHSO₅·KHSO₄·K₂SO₄KHSO₄, K₂SO₄ModerateWater-soluble inorganic byproducts, but high salt load.
Hydrogen PeroxideH₂O₂H₂OHighGenerates only water as a byproduct; considered a green oxidant.
Oxygen (Air)O₂H₂O (with a co-reductant)Very HighThe most sustainable oxidant, but often requires co-catalysts or specific reaction conditions. nih.gov

Use of Sustainable Solvents and Reaction Media

Solvents constitute a major portion of the waste generated in chemical processes. The principles of green chemistry encourage the use of safer, more sustainable solvents or, ideally, solvent-free conditions. acs.org Historically, reactions involving hypervalent iodine reagents have often been conducted in chlorinated solvents like dichloromethane (B109758) or chloroform, which are now recognized as environmentally problematic.

Recent advancements have focused on replacing these hazardous solvents with greener alternatives.

Solvent ClassExample(s)Green AdvantagesConsiderations
Conventional ChlorinatedDichloromethane (DCM), ChloroformNone (high environmental impact)Toxic, volatile, environmentally persistent.
Fluorinated Alcohols2,2,2-Trifluoroethanol (TFE)Can promote reaction rates, often recyclable.Higher cost compared to conventional solvents.
EthersAcetonitrile (B52724), tert-Butyl methyl ether (MTBE)Lower toxicity than chlorinated solvents.Flammability and potential for peroxide formation.
Aqueous SystemsWaterNon-toxic, non-flammable, inexpensive.Requires substrates and catalysts to be water-soluble or the use of phase-transfer catalysts.
Ionic Liquidse.g., [BMIM][BF₄]Negligible vapor pressure, potential for catalyst recycling.Viscosity, cost, and potential toxicity/biodegradability concerns.

The development of catalytic systems that can operate effectively in water or other eco-friendly solvents is a key goal in making hypervalent iodine chemistry more sustainable. umn.edu The use of aqueous media with water-soluble oxidants like Oxone, for example, represents a significant step towards greener oxidation protocols. organic-chemistry.org

Environmental Impact Assessment of this compound Chemistry

A significant challenge in conducting a precise environmental impact assessment for this compound is the limited availability of specific toxicological and ecotoxicological data in the public domain. Much of the assessment relies on data from related organoiodine compounds and general principles of green chemistry.

Waste Generation and Management

Green Chemistry Metrics:

Several metrics are employed to quantify the environmental performance of chemical processes. The E-factor , which is the mass ratio of waste to the desired product, and Process Mass Intensity (PMI) , the total mass input per mass of product, are crucial indicators. For reactions utilizing stoichiometric hypervalent iodine reagents like this compound, these values can be significant due to the high molecular weight of the iodine-containing byproduct.

One of the major drawbacks of using stoichiometric hypervalent iodine reagents is the generation of aryl iodide waste products that are often not recycled. nsf.gov The development of recyclable hypervalent iodine reagents is an active area of research to mitigate this issue. nsf.gov

Table 1: Illustrative E-Factor and Process Mass Intensity (PMI) for a Hypothetical Oxidation Reaction

MetricDescriptionTypical Value Range for Stoichiometric HVI Reagents
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Often moderate to low
E-Factor Mass of waste / Mass of productCan be high, often >10
Process Mass Intensity (PMI) Total mass in process / Mass of productCan be significantly high, often >100

Note: The values presented are illustrative and can vary significantly depending on the specific reaction, yield, and purification methods.

Efforts to improve the sustainability of hypervalent iodine chemistry focus on the development of catalytic systems where the iodoarene is reoxidized in situ, thus minimizing the generation of the iodide byproduct as waste. organic-chemistry.orgnsf.gov

Ecotoxicity and Environmental Fate

The potential ecotoxicity of this compound and its primary byproduct, ethyl 2-iodobenzoate, is a key aspect of its environmental profile. Organoiodine compounds can exhibit biological activity, and their persistence and fate in the environment are important considerations. wikipedia.org

Ecotoxicity Data:

Specific ecotoxicity data for this compound is scarce. However, information on related aromatic iodine compounds can provide some insights. The toxicity of organoiodine compounds to aquatic organisms is a concern, as these compounds can be introduced into waterways through industrial effluent. researchgate.net The lipophilicity of these compounds, which influences their potential for bioaccumulation, is an important parameter to consider.

Table 2: General Ecotoxicological Profile of Related Organoiodine Compounds

Compound ClassPotential Ecotoxicological Concerns
Aromatic IodidesPersistence in the environment, potential for bioaccumulation, limited biodegradation data.
Halogenated AromaticsSome compounds in this broader class are known to have toxic effects on aquatic life. researchgate.net

Environmental Fate:

The environmental fate of this compound and its byproducts involves processes such as biodegradation, photodegradation, and sorption to soil and sediment. The carbon-iodine bond is generally stable, which can lead to persistence in the environment. epa.gov The presence of an ester functional group in ethyl 2-iodobenzoate might render it more susceptible to microbial degradation compared to simpler iodinated aromatics.

The behavior of these compounds in soil and water is influenced by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (Kow). epa.govepa.gov Compounds with low water solubility and high Kow values tend to adsorb to organic matter in soil and sediment, reducing their mobility but potentially increasing their persistence. epa.govepa.gov

Life Cycle Assessment (LCA) Considerations

A comprehensive life cycle assessment (LCA) for this compound would evaluate the environmental impacts associated with all stages of its life cycle, from raw material extraction and synthesis to its use in chemical reactions and the disposal or recycling of its byproducts. Such an assessment would quantify inputs of energy and raw materials and outputs of emissions to air, water, and soil.

Currently, a complete LCA for this compound is not publicly available. However, a qualitative assessment highlights several key areas of environmental concern:

Raw Material Sourcing: The production of the iodoarene precursor involves halogenation chemistry, which has its own environmental considerations.

Energy Consumption: The synthesis and purification of this compound, as well as the reactions in which it is used, require energy inputs.

Waste Treatment: The environmental impact of treating the waste streams, including the iodinated byproduct and any solvent or reagent waste, needs to be considered.

Developing catalytic systems that utilize greener oxidants, such as hydrogen peroxide or even oxygen, in combination with a recyclable iodoarene catalyst, represents a key strategy for significantly improving the life cycle profile of reactions currently employing stoichiometric this compound. nsf.gov

Theoretical and Computational Studies on Ethyl 2 Iodosylbenzoate Reactivity

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a powerful tool for elucidating the complex mechanisms of reactions involving hypervalent iodine compounds. While no specific studies on ethyl 2-iodosylbenzoate were identified, research on related iodosylarenes provides a foundational understanding.

Theoretical studies have shown that the bonding in iodosylarenes, like iodosylbenzene, involves a single dative I-O sigma bond, rather than a double bond. This distinction is crucial for understanding the reactivity of these species as oxo transfer agents. Computational models of metal-iodosylarene complexes have been employed to investigate their structure-function relationships. For instance, in manganese(III)-iodosylarene adducts, quantum chemical calculations have revealed their capacity to act as electrophilic agents. These studies suggest that the reactivity is highly dependent on the substrate, with different mechanisms being favored for different types of oxidation reactions. For sulfoxidation, a stepwise electron transfer followed by oxygen transfer (ETOT) mechanism is indicated, while for C-H activation, a novel ionic hydride transfer/proton transfer (HT/PT) mechanism has been proposed.

These findings highlight the mechanistic versatility of iodosylarenes, a characteristic that would likely extend to derivatives such as this compound. The electronic environment created by the ethyl ester group would be expected to influence the electrophilicity of the iodine center and, consequently, the preferred reaction pathways. However, without direct computational studies, these influences remain speculative.

Density Functional Theory (DFT) Investigations of Transition States and Intermediates

Density Functional Theory (DFT) is a widely used computational method to investigate the energetics of reaction pathways, including the structures of transition states and intermediates. Although no DFT studies on this compound were found, research on the closely related 2-iodoxybenzoic acid (IBX) offers valuable insights.

DFT calculations on the IBX oxidation of alcohols have revealed that a rearrangement of hypervalent bonds, or a "hypervalent twist," is the rate-determining step. This insight helps to explain experimental observations, such as why IBX oxidizes larger alcohols more rapidly than smaller ones. The transition state for this process involves a significant geometric change around the iodine center, highlighting the importance of steric factors in the reactivity of such compounds.

For other hypervalent iodine reagents, DFT has been instrumental in rationalizing the regio- and stereochemical outcomes of reactions. For example, in the vinylation of nucleophiles using vinylbenziodoxolones, DFT calculations, in conjunction with experimental data, have elucidated the operative mechanisms.

By analogy, it is plausible that the reactivity of this compound is also governed by the stability of key intermediates and the energy barriers of associated transition states. A hypothetical reaction pathway for an oxidation reaction, based on known mechanisms for similar compounds, is presented in the table below. The energies are illustrative and would require specific DFT calculations for this compound to be determined accurately.

Reaction StepIntermediate/Transition StateHypothetical Relative Free Energy (kcal/mol)Description
1. Ligand Exchange[Substrate-I(OR)Ar] Complex0Initial association of the substrate (e.g., an alcohol) with the iodine center.
2. Hypervalent TwistTransition State 1 (TS1)+15 to +25Rate-determining rearrangement of ligands around the iodine center to facilitate reductive elimination.
3. Reductive Elimination[Product...I-Ar] Complex-10 to -20Formation of the oxidized product and the reduced iodinane.
4. Product ReleaseProduct + Iodo-Ar<-20Dissociation of the product from the iodine byproduct.

Predictive Modeling of Reactivity and Selectivity Profiles

Predictive modeling uses computational methods to forecast the reactivity and selectivity of chemical reactions. This approach is still emerging for hypervalent iodine chemistry, and no specific predictive models for this compound were found.

However, the principles of predictive modeling can be outlined based on the insights from DFT and other computational studies. A predictive model for the reactivity of this compound would likely incorporate several key descriptors:

Electronic Properties: The calculated partial charge on the iodine atom and the energies of the frontier molecular orbitals (HOMO and LUMO) would be critical in predicting its electrophilicity and susceptibility to nucleophilic attack.

Steric Properties: Steric maps or quantitative measures of steric hindrance around the iodine center could be used to predict how the size and shape of a substrate would affect the reaction rate.

Thermodynamic Parameters: Calculated reaction energies for different pathways could be used to predict the most likely products under thermodynamic control.

Kinetic Parameters: Calculated activation energies for key steps, such as the hypervalent twist, could predict the reaction rate and which products are favored under kinetic control.

The following table summarizes key computational descriptors and their potential implications for predicting the reactivity of a hypothetical iodosylarene like this compound.

Computational DescriptorPotential Implication for Reactivity/SelectivityExample of Predicted Trend
LUMO EnergyHigher electrophilicity of the iodine center.Lower LUMO energy correlates with faster reaction with nucleophiles.
Partial Charge on Iodine (qI)Indicates the electrophilic character.A more positive qI suggests a more reactive oxidant.
Activation Energy of Hypervalent Twist (ΔG‡twist)Controls the overall reaction rate.Substrates that lower this barrier (e.g., through favorable steric interactions) will react faster.
Energy Difference between Competing Transition States (ΔΔG‡)Determines the selectivity of the reaction.A larger ΔΔG‡ between pathways leading to different products implies higher selectivity.

Future Perspectives and Emerging Research Directions

Challenges and Opportunities in the Synthesis and Application of Ethyl 2-Iodosylbenzoate

The development and application of this compound are met with both challenges and significant opportunities for advancement.

Challenges:

Synthesis and Stability: The synthesis of iodosylarenes, including this compound, often involves the oxidation of the corresponding iodoarenes. A primary challenge lies in the inherent instability of iodosyl (B1239551) compounds, which tend to be polymeric and have poor solubility. While the parent 2-iodosylbenzoic acid exhibits enhanced stability due to intramolecular coordination, extending this stability to its ester derivatives requires further investigation. The development of more efficient, safer, and scalable synthetic protocols is crucial for their broader application.

Reagent Solubility: The practical application of many hypervalent iodine reagents is often hampered by their limited solubility in common organic solvents. While the ethyl ester group in this compound is expected to improve solubility compared to its carboxylic acid precursor, further enhancements are desirable for homogeneous reaction conditions and broader substrate scope.

Stoichiometric Use and Atom Economy: A significant drawback of many reactions involving hypervalent iodine reagents is their use in stoichiometric amounts. This leads to the generation of a stoichiometric amount of the corresponding aryl iodide byproduct, resulting in poor atom economy. Developing catalytic systems where this compound can be used in substoichiometric amounts and regenerated in situ is a key challenge.

Opportunities:

Development of Catalytic Cycles: A major opportunity lies in the development of catalytic systems that utilize a terminal oxidant to regenerate the active hypervalent iodine species from the iodide byproduct. This would significantly improve the sustainability and cost-effectiveness of these transformations.

Green Synthesis: Exploring more environmentally benign synthetic routes to this compound and its derivatives is a promising area. This includes the use of greener oxidants and solvents, and the development of solvent-free reaction conditions.

Expanded Applications: There is a vast opportunity to explore the application of this compound in a wider range of organic transformations. Its unique reactivity, stemming from the ortho-ester functionality, could be harnessed for novel C-H functionalization, oxidative cyclizations, and group-transfer reactions.

Integration with Other Catalytic Paradigms (e.g., Photoredox, Electrochemistry)

The integration of hypervalent iodine chemistry with other modern catalytic paradigms, such as photoredox catalysis and electrochemistry, represents a frontier in synthetic methodology.

Photoredox Catalysis:

The combination of photoredox catalysis with hypervalent iodine reagents has emerged as a powerful strategy for radical-mediated transformations. In this dual catalytic system, the photocatalyst, upon excitation by visible light, can either oxidize the iodide byproduct to regenerate the hypervalent iodine species or interact with the hypervalent iodine reagent to generate highly reactive intermediates.

Potential Synergy: this compound could serve as a potent oxidant in photoredox cycles, enabling transformations that are not accessible with conventional oxidants. The ortho-ester group could modulate the redox properties and reactivity of the iodine center, offering unique opportunities in reaction design. Future research will likely focus on designing novel photoredox/hypervalent iodine catalytic systems for challenging transformations like C-H functionalization and cross-coupling reactions.

Electrochemistry:

Electrochemical methods offer a sustainable and reagent-free approach to generate hypervalent iodine species. Anodic oxidation of the corresponding aryl iodide can produce the desired hypervalent iodine reagent in situ, avoiding the need for chemical oxidants.

Electrochemical Regeneration: A significant area of future research is the development of electrocatalytic systems where ethyl 2-iodobenzoate (B1229623) is catalytically regenerated at the anode. This would provide a truly green and efficient method for utilizing the oxidative power of this reagent. The electrochemical behavior of ethyl 2-iodobenzoate and its precursor will need to be thoroughly investigated to optimize such systems.

Exploration of Novel Reactivities and Unprecedented Transformations

The unique structural features of this compound, particularly the presence of the ortho-ester group, suggest the potential for novel and unprecedented reactivities.

Ligand-Assisted Reactivity: The ortho-ester group can act as a coordinating ligand to the iodine center, influencing its reactivity and selectivity. This intramolecular coordination can pre-organize the reagent for specific transformations, leading to enhanced regioselectivity and stereoselectivity. Research into this "ligand-assisted" reactivity could unlock new synthetic pathways.

Group-Transfer Reactions: Hypervalent iodine reagents are well-known for their ability to act as group-transfer agents. The ester functionality in this compound could be modified to incorporate other functional groups, turning the reagent into a versatile platform for transferring various moieties onto organic substrates.

C-H Functionalization: Direct C-H functionalization is a highly sought-after transformation in organic synthesis. The development of reactions where this compound can selectively functionalize C-H bonds under mild conditions is a major area for future exploration. The inherent reactivity of the iodosyl group, combined with the directing capabilities of the ortho-ester, could lead to powerful new C-H activation strategies.

Design of Next-Generation this compound Reagents for Enhanced Performance and Sustainability

Building upon the foundation of this compound, the design of next-generation reagents with improved properties is a key future direction.

Enhanced Performance:

Tuning Electronic and Steric Properties: The performance of the reagent can be fine-tuned by modifying the ester group or by introducing substituents on the aromatic ring. These modifications can alter the electronic and steric properties of the iodine center, leading to enhanced reactivity, selectivity, and stability.

Chiral Reagents for Asymmetric Catalysis: The development of chiral versions of this compound is a highly attractive goal for asymmetric synthesis. The introduction of chirality into the reagent backbone could enable enantioselective oxidative transformations.

Sustainability:

Recyclable Reagents: A major focus will be on the development of recyclable versions of this compound. This can be achieved by immobilizing the reagent on a solid support, such as a polymer or silica (B1680970) gel. This would allow for easy separation of the reagent and its byproduct from the reaction mixture and subsequent regeneration and reuse.

Biodegradable Reagents: Designing reagents that are biodegradable would further enhance their environmental credentials. This involves incorporating functionalities into the molecule that are susceptible to degradation by microorganisms.

The future of this compound and related hypervalent iodine reagents is bright, with numerous avenues for innovation. Addressing the current challenges and capitalizing on the emerging opportunities will undoubtedly lead to the development of powerful and sustainable synthetic tools for the advancement of chemical science.

Q & A

Q. What are the key methodological considerations for synthesizing ethyl 2-iodosylbenzoate in high purity?

To optimize synthesis, researchers should:

  • Document precise reaction conditions (temperature, solvent, stoichiometry) and monitor intermediates via techniques like NMR or HPLC.
  • Ensure rigorous purification (e.g., column chromatography, recrystallization) and verify purity using melting point analysis or mass spectrometry.
  • Adhere to safety protocols for handling iodoso compounds, which may exhibit oxidative instability .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic and computational methods:

  • Spectroscopy: FT-IR for functional groups, 1H^{1}\text{H}/13C^{13}\text{C} NMR for structural elucidation, and X-ray crystallography for solid-state conformation.
  • Computational analysis: Density Functional Theory (DFT) to model electronic distribution and predict reactivity .

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?

  • Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains.
  • Antioxidant: DPPH radical scavenging or FRAP assays.
  • Cytotoxicity: MTT or resazurin assays on mammalian cell lines. Always include positive controls (e.g., ampicillin for antimicrobial tests) and replicate experiments for statistical validity .

Advanced Research Questions

Q. How can contradictory data on the oxidative reactivity of this compound across studies be resolved?

  • Systematic replication: Repeat experiments under identical conditions, ensuring reagent purity and environmental controls.
  • Comparative analysis: Cross-reference kinetic data (e.g., reaction rates, activation energy) with computational models to identify outliers.
  • Mechanistic probes: Use isotopic labeling (18O^{18}\text{O}) or radical traps to distinguish between competing pathways (e.g., electrophilic vs. radical oxidation) .

Q. What experimental designs are optimal for studying the solvent effects on this compound-mediated oxidation reactions?

  • Variable solvent screening: Test polar protic (e.g., water), polar aprotic (e.g., DMSO), and nonpolar solvents (e.g., toluene) to assess reaction rates and product selectivity.
  • Kinetic profiling: Use stopped-flow spectroscopy or GC-MS to track intermediate formation.
  • Correlation analysis: Map solvent parameters (dielectric constant, polarity index) against reaction outcomes to identify dominant factors .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reaction pathways?

  • Refine computational models: Incorporate solvent effects, explicit transition states, and dispersion corrections in DFT calculations.
  • Experimental validation: Design trapping experiments or isotopic labeling to confirm proposed intermediates.
  • Peer consultation: Compare findings with published mechanistic studies on analogous iodosyl compounds .

Methodological Frameworks

Q. What strategies ensure ethical and reproducible research when handling this compound?

  • Safety protocols: Use fume hoods, personal protective equipment (PPE), and inert atmospheres for air-sensitive steps.
  • Data transparency: Report detailed synthetic procedures, characterization data, and raw datasets in supplementary materials.
  • Ethical compliance: Adhere to institutional guidelines for chemical waste disposal and toxicity testing .

Q. How can researchers structure a publication to highlight the novelty of this compound applications?

  • Emphasize comparative advantages: Contrast performance with existing oxidants (e.g., meta-chloroperbenzoic acid) in terms of selectivity, cost, or environmental impact.
  • Mechanistic insights: Dedicate a section to reaction pathways, supported by spectroscopic and computational evidence.
  • Future directions: Propose unexplored applications (e.g., asymmetric catalysis, photodynamic therapy) based on structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.